6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Overview
Description
6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the imidazo[1,2-a]pyridine core. The unique structure of this compound makes it an important scaffold in medicinal chemistry and material science due to its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-(trifluoromethyl)benzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach includes the use of multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the trifluoromethyl group.
2-(4-Methylphenyl)imidazo[1,2-a]pyridine: Similar structure with a methyl group instead of a trifluoromethyl group.
6-Methyl-2-phenylimidazo[1,2-a]pyridine: Lacks the trifluoromethyl group on the phenyl ring.
Uniqueness
The presence of the trifluoromethyl group in 6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential .
Properties
IUPAC Name |
6-methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2/c1-10-2-7-14-19-13(9-20(14)8-10)11-3-5-12(6-4-11)15(16,17)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDTLXMFONJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.